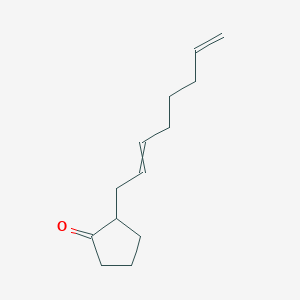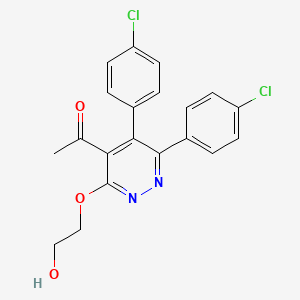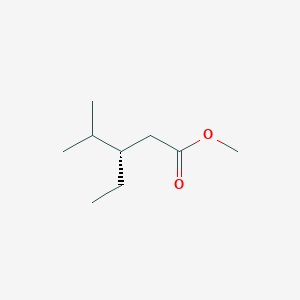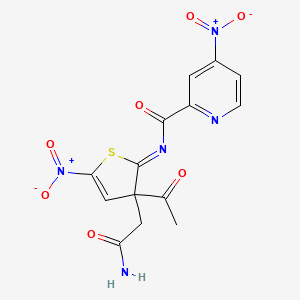
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with nitro and acetyl groups, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the thiazole derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various acyl-substituted thiazole derivatives.
科学研究应用
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
- N-Acetyl-2-((4-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- N-Acetyl-2-((3-nitrobenzoyl)imino)-4-nitro-3(2H)-thiazoleacetamide
- N-Acetyl-2-((3-nitrobenzoyl)imino)-5-chloro-3(2H)-thiazoleacetamide
Uniqueness
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple nitro groups and the specific positioning of the acetyl group contribute to its distinct properties compared to similar compounds.
属性
CAS 编号 |
79798-92-8 |
|---|---|
分子式 |
C14H11N5O7S |
分子量 |
393.33 g/mol |
IUPAC 名称 |
N-[3-acetyl-3-(2-amino-2-oxoethyl)-5-nitrothiophen-2-ylidene]-4-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O7S/c1-7(20)14(5-10(15)21)6-11(19(25)26)27-13(14)17-12(22)9-4-8(18(23)24)2-3-16-9/h2-4,6H,5H2,1H3,(H2,15,21) |
InChI 键 |
YFDFYURAUYGLNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(C=C(SC1=NC(=O)C2=NC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
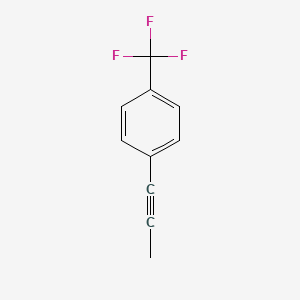

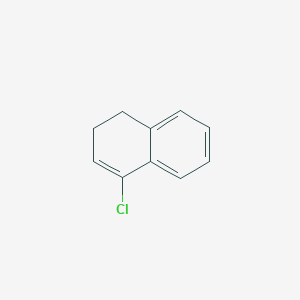
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
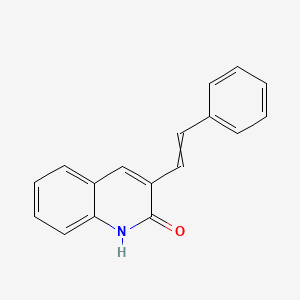
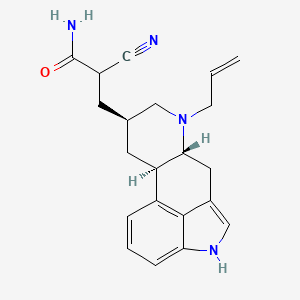
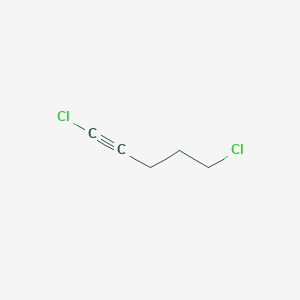
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
